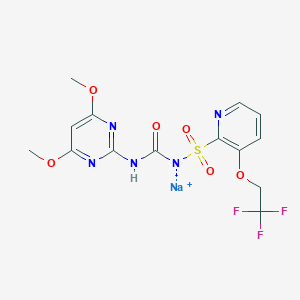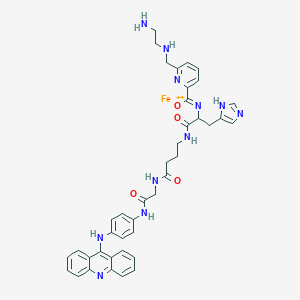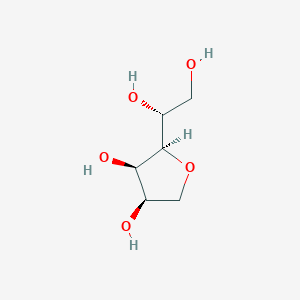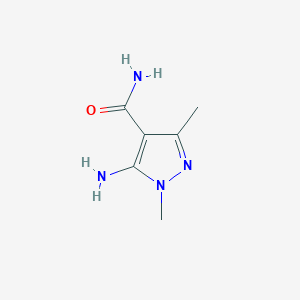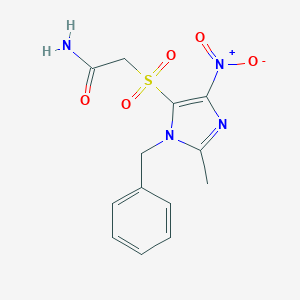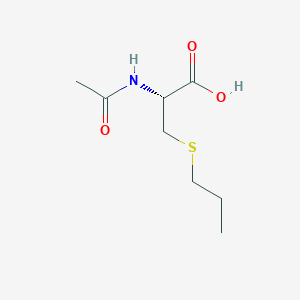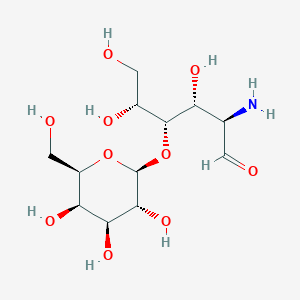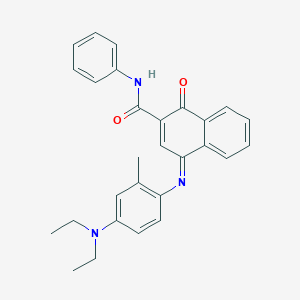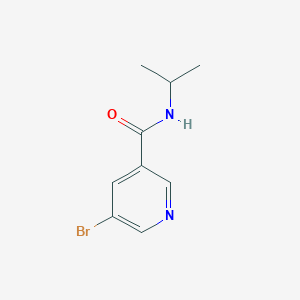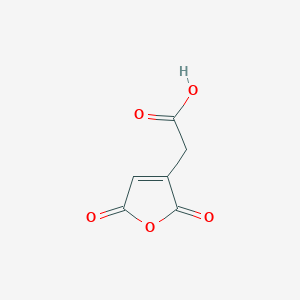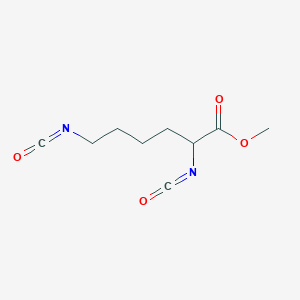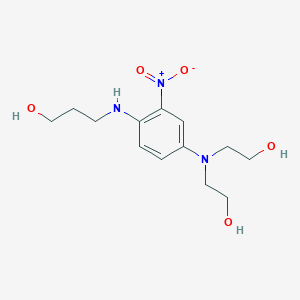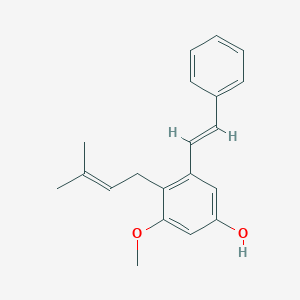
Longistylin C
Vue d'ensemble
Description
Longistylin C is a stilbenoid, a type of natural product found in Lonchocarpus acuminatus, Lonchocarpus chiricanus, and Cajanus cajan . It has the molecular formula C20H22O2 .
Synthesis Analysis
Longistylin C has been successfully synthesized using Horner-Wadsworth-Emmons (HWE) and 1,3-sigma rearrangement reactions as key steps. The synthesis process involves six steps starting from 3,5-dimethoxy benzoic acid . In addition, several derivatives of Longistylin C have been synthesized for research purposes .
Molecular Structure Analysis
The molecular structure of Longistylin C includes a total of 45 bonds, 23 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .
Physical And Chemical Properties Analysis
Longistylin C has a molecular weight of 294.4 g/mol. It has 1 hydrogen bond donor and 2 hydrogen bond acceptors. It has 5 freely rotating bonds. Its exact mass is 294.161979940 g/mol . More detailed physical and chemical properties may be available from specialized databases .
Applications De Recherche Scientifique
Antibacterial Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA)
Specific Scientific Field
This application falls under the field of Microbiology and Pharmaceutical Sciences .
Comprehensive and Detailed Summary of the Application
Longistylin C (LLC) is one of the three characteristic stilbenes isolated from pigeon pea. It has been studied for its antibacterial activity against Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA). The objective of the study was to test the possibility of inhibiting biofilm formation .
Detailed Description of Methods of Application or Experimental Procedures
The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of these stilbenes were evaluated. Through growth curve and cytotoxicity analysis, the concentrations of these stilbenes were determined to be set at their respective 1/4 MIC in the follow-up research .
Thorough Summary of Results or Outcomes Obtained
The results showed that LLC was effective against tested strains with MIC and MBC values of 3.12 μg/mL and 6.25 μg/mL respectively. In an anti-biofilm formation assay, LLC was found to effectively inhibit bacterial proliferation, biofilm formation, and key gene expressions related to the adhesion and virulence of MRSA .
Osteogenic Differentiation of Human Mesenchymal Stem Cells
Specific Scientific Field
This application falls under the field of Stem Cell Research and Regenerative Medicine .
Comprehensive and Detailed Summary of the Application
Longistylin C, along with other stilbenes isolated from pigeon pea, has been studied for its potential to induce osteogenic differentiation of human mesenchymal stem cells (hMSC). This research is significant as it explores the potential of these compounds in bone regeneration and treatment of bone-related diseases .
Detailed Description of Methods of Application or Experimental Procedures
The study involved isolating a new natural halogen-containing stilbene derivative from the leaves of Cajanus cajan (L.) Millsp. This compound was identified as 3- O - (3-chloro-2-hydroxyl-propanyl)-longistylin A through comprehensive spectroscopic and chemical analysis, and named cajanstilbene H . The osteogenic differentiation of hMSC was then observed under the influence of this compound .
Thorough Summary of Results or Outcomes Obtained
The study found that cajanstilbene H did not promote cell proliferation, but distinctly enhanced osteogenic differentiation of hMSC in time- and dose-dependent manners . In six human cancer cell lines, cajanstilbene H showed a moderate inhibitory effect on cell proliferation, with IC 50 values of 21.42–25.85 μmol·L −1 .
Propriétés
IUPAC Name |
3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWEPOBHKEHPO-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317571 | |
| Record name | Longistylin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Longistylin C | |
CAS RN |
64125-60-6 | |
| Record name | Longistylin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64125-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Longistylin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



